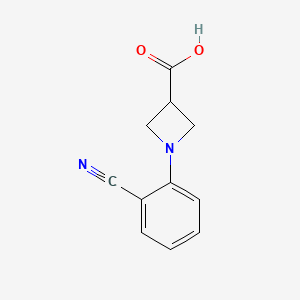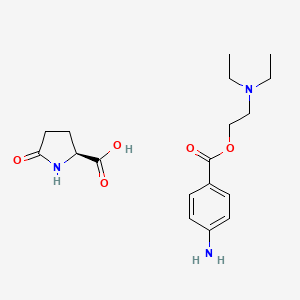
1-(2-Cyanophenyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Cyanophenyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is stored at -20°C for maximum recovery .
Molecular Structure Analysis
The InChI code for “1-(2-Cyanophenyl)azetidine-3-carboxylic acid” is 1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Cyanophenyl)azetidine-3-carboxylic acid” include a molecular weight of 202.21 and it is stored at -20°C . More specific properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Biocatalyst Inhibition and Engineering
Carboxylic acids, including derivatives similar to "1-(2-Cyanophenyl)azetidine-3-carboxylic acid," are studied for their effects on microbial biocatalysts in the production of biorenewable chemicals. These acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields. Understanding the mechanisms of inhibition can aid in engineering robust microbial strains with improved industrial performance (Jarboe et al., 2013).
Pharmaceutical Applications
Carboxylic acid derivatives have shown potential in pharmaceutical applications, including anticancer and antimicrobial activities. For example, cinnamic acid derivatives have been explored for their antitumor efficacy, providing insights into the synthesis and biological evaluation of cinnamoyl acids and related compounds in cancer research (De et al., 2011). Additionally, hydroxycinnamic acids (HCAs) have been reviewed for their antioxidant properties, indicating the importance of structural modifications to enhance biological activities (Razzaghi-Asl et al., 2013).
Environmental and Green Chemistry
In environmental science and green chemistry, carboxylic acids and their derivatives are studied for their roles in biodegradation and as building blocks for bio-based materials. Levulinic acid (LEV), a biomass-derived carboxylic acid, is reviewed for its application in drug synthesis, showcasing its versatility in forming value-added chemicals and its potential in medicine (Zhang et al., 2021).
Advanced Material Science
Carboxylic acid derivatives are also essential in the synthesis of materials with advanced properties. For instance, organotin(IV) complexes with carboxylic acids have been reviewed for their anticarcinogenicity and toxicity, highlighting the potential of these complexes in materials science and medicinal chemistry (Ali et al., 2018).
properties
IUPAC Name |
1-(2-cyanophenyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKGIBUJPUJLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734744 |
Source


|
| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260874-83-6 |
Source


|
| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)


![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)


